Physicochemical properties of 5-Fluoro-2-methyl-1,3-dinitrobenzene
Physicochemical properties of 5-Fluoro-2-methyl-1,3-dinitrobenzene
An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-1,3-dinitrobenzene
Introduction: A Molecule of Synthetic and Pharmaceutical Interest
5-Fluoro-2-methyl-1,3-dinitrobenzene is a substituted aromatic compound featuring a unique constellation of functional groups: a fluorine atom, a methyl group, and two nitro groups. This specific arrangement on the benzene ring renders the molecule highly electron-deficient and imparts a distinct set of physicochemical properties. As a result, it serves as a valuable intermediate in synthetic organic chemistry.
For researchers in drug development, fluorinated nitroaromatic compounds are of particular interest. The incorporation of fluorine into a molecule can significantly enhance its metabolic stability, binding affinity to target proteins, and membrane permeability, all of which are critical pharmacokinetic and pharmacodynamic parameters.[1][2] The nitro groups, while often associated with toxicity, are versatile chemical handles that can be reduced to amines, enabling further molecular elaboration. This guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-2-methyl-1,3-dinitrobenzene, its expected reactivity, representative experimental protocols, and its relevance in modern chemical and pharmaceutical science.
Physicochemical and Structural Properties
The properties of 5-Fluoro-2-methyl-1,3-dinitrobenzene are dictated by its molecular structure. The presence of two powerful electron-withdrawing nitro groups and an electronegative fluorine atom significantly influences the electron density of the aromatic ring, making it a potent substrate for certain classes of reactions.
Data Summary
Quantitative data for this specific isomer is not extensively published. The following table summarizes key properties based on its chemical formula and data from closely related isomers.
| Property | Value | Source / Comment |
| IUPAC Name | 5-Fluoro-2-methyl-1,3-dinitrobenzene | - |
| Molecular Formula | C₇H₅FN₂O₄ | [3] |
| Molecular Weight | 200.13 g/mol | [4][5] (Calculated from formula, identical to isomers) |
| Physical Form | Expected to be a solid at room temperature. | (Based on isomers) |
| Melting Point | 84-86 °C | [4] (Value for isomer 1-Fluoro-5-methyl-2,4-dinitrobenzene) |
| Purity | Available at 95% purity from commercial suppliers. | [3] |
| Storage | Store in a dry, sealed container at room temperature. |
Reactivity and Chemical Behavior
The chemical behavior of 5-Fluoro-2-methyl-1,3-dinitrobenzene is dominated by the electronic effects of its substituents.
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Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is severely electron-deficient due to the two nitro groups. This strongly activates the ring towards nucleophilic attack. The fluorine atom, being a good leaving group and positioned ortho and para to the activating nitro groups, is the primary site for substitution. This makes the compound an excellent precursor for synthesizing a wide range of derivatives by reacting it with nucleophiles such as amines, alkoxides, or thiolates.[6] The reaction with amines is particularly useful for building more complex molecular scaffolds.[7]
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Electrophilic Aromatic Substitution: Conversely, the strong deactivating effect of the nitro groups makes electrophilic substitution reactions (like further nitration or halogenation) extremely difficult.[8][9] Such reactions would require harsh conditions and are generally not a practical synthetic route.
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Reduction of Nitro Groups: The nitro groups can be readily reduced to amino groups using standard reducing agents (e.g., H₂/Pd, Sn/HCl). This transformation is fundamental in synthetic pathways, converting the electron-withdrawing nitro functionality into an electron-donating amino group, which can then be used for amide bond formation, diazotization, or other amine-based chemistries.
Experimental Methodologies
Adherence to validated protocols is critical for ensuring reproducibility and safety. The following sections detail representative experimental procedures relevant to the synthesis and characterization of this compound.
Synthesis Protocol: Nitration of 2-Fluoro-6-nitrotoluene
A plausible synthetic route to 5-Fluoro-2-methyl-1,3-dinitrobenzene involves the nitration of a suitable precursor, such as 2-fluoro-6-nitrotoluene. The following is a generalized protocol based on standard nitration procedures for activated aromatic compounds.[10][11]
Step-by-Step Methodology:
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 25 mL of fuming nitric acid to 25 mL of concentrated sulfuric acid. Maintain the temperature below 10°C throughout the addition.
-
Substrate Addition: Once the nitrating mixture has cooled to 0-5°C, begin the slow, dropwise addition of 0.1 mol of 2-fluoro-6-nitrotoluene. The reaction is highly exothermic; meticulous temperature control is crucial to prevent over-nitration and side reactions.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Subsequently, let the reaction warm to room temperature and continue stirring for 2-3 hours.
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Workup: Carefully pour the reaction mixture over a large volume of crushed ice. This will cause the crude product to precipitate out of the acidic solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, purified 5-Fluoro-2-methyl-1,3-dinitrobenzene.
Characterization Protocol: Melting Point Determination
Melting point analysis is a fundamental technique to assess the purity of a crystalline solid. A sharp melting range typically indicates high purity.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the purified product from the synthesis step is completely dry. Finely crush a small amount of the crystals into a powder.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (based on isomer data, ~85°C). Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For a pure compound, this range should be narrow (≤ 2°C).
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the proposed synthesis of 5-Fluoro-2-methyl-1,3-dinitrobenzene.
Caption: Proposed workflow for the synthesis of 5-Fluoro-2-methyl-1,3-dinitrobenzene.
Safety and Handling
Compounds containing multiple nitro groups are potentially energetic and should be handled with care. While 5-Fluoro-2-methyl-1,3-dinitrobenzene is not a primary explosive, it requires careful handling. Safety information for structurally similar compounds provides essential guidance.[12]
-
Hazards: Dinitrobenzene derivatives are generally classified as toxic if swallowed, inhaled, or in contact with skin.[13] They can cause skin and eye irritation and may lead to organ damage through prolonged or repeated exposure.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not heat the compound excessively, as dinitroaromatics can decompose violently at high temperatures.[12][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and strong oxidizing agents.
Conclusion
5-Fluoro-2-methyl-1,3-dinitrobenzene is a specialized chemical intermediate whose value lies in the strategic placement of its functional groups. The interplay between the activating nitro groups and the fluorine leaving group makes it a prime candidate for nucleophilic aromatic substitution, opening pathways to a diverse range of complex molecules. While detailed experimental data for this specific isomer is limited, its properties can be reliably inferred from established chemical principles and data on its isomers. For researchers in medicinal chemistry and materials science, this compound represents a versatile building block for constructing novel molecular architectures with tailored electronic and physiological properties.
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